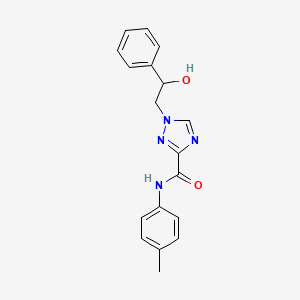

![molecular formula C16H13ClN4O3S B2438543 (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797887-66-1](/img/structure/B2438543.png)

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13ClN4O3S and its molecular weight is 376.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antibactérienne

Le système cyclique du 1,2,3-triazole, qui peut être facilement synthétisé par des réactions de click catalysées par le cuivre, a été étudié pour son potentiel antibactérien. Ce composé peut inhiber la croissance bactérienne en ciblant des enzymes spécifiques ou des processus cellulaires. Des chercheurs ont exploré son efficacité contre diverses souches bactériennes, mettant en lumière son potentiel comme nouvel agent antibactérien .

Propriétés antipaludiques

Le paludisme reste un important défi de santé mondiale. Les composés présentant une activité antipaludique sont essentiels pour lutter contre cette maladie. La partie 1,2,3-triazole a été associée à des effets antipaludiques, et des études ont évalué l'efficacité de notre composé contre les espèces de Plasmodium. Il est essentiel de comprendre son mécanisme d'action et ses synergies potentielles avec les médicaments antipaludiques existants .

Applications antivirales

Les virus constituent une menace constante pour la santé humaine, et de nouveaux agents antiviraux sont constamment recherchés. L'échafaudage 1,2,3-triazole a démontré une activité antivirale contre divers virus, notamment les virus herpès, la grippe et le VIH. L'investigation des interactions du composé avec les protéines virales et son impact sur la réplication virale pourrait conduire à des stratégies thérapeutiques prometteuses .

Découverte de médicaments pour la maladie d'Alzheimer

La maladie d'Alzheimer (MA) est caractérisée par des pertes de mémoire et un déclin cognitif. Les inhibiteurs de l'acétylcholinestérase (AChE) sont utilisés pour gérer les symptômes de la MA. Des études computationnelles ont exploré l'interaction de notre composé avec l'AChE, une enzyme essentielle impliquée dans la régulation des neurotransmetteurs. L'investigation de son caractère médicamenteux et de ses propriétés pharmacocinétiques fournit des informations pour le développement de nouvelles options thérapeutiques contre la neurodégénérescence .

Chimie supramoléculaire et science des matériaux

Le système cyclique du 1,2,3-triazole a des applications au-delà de l'activité biologique. Il joue un rôle dans la chimie supramoléculaire, où il forme des complexes stables avec des ions métalliques ou d'autres molécules. De plus, des chercheurs ont incorporé des composés à base de triazole dans la science des matériaux, tels que les polymères, les capteurs et les catalyseurs. Ces applications mettent en évidence la polyvalence de notre composé .

Imagerie fluorescente et biologie chimique

Les sondes fluorescentes sont des outils essentiels pour visualiser les processus biologiques. L'échafaudage 1,2,3-triazole peut être modifié pour créer des dérivés fluorescents. Des chercheurs ont exploré son utilisation en imagerie cellulaire, en marquage de protéines et en suivi de biomolécules spécifiques. Comprendre ses propriétés photophysiques et ses mécanismes d'absorption cellulaire contribue à la recherche en biologie chimique .

Propriétés

IUPAC Name |

2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENFIBGOVZPRBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

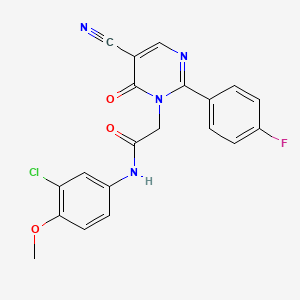

![(Z)-5-((Z)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2438460.png)

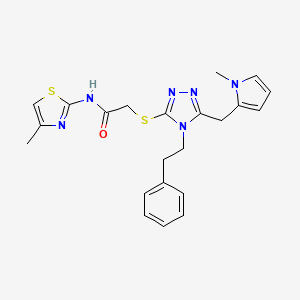

![5-chloro-2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2438461.png)

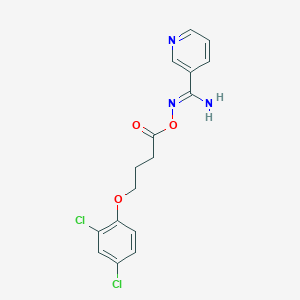

![(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2438465.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2438466.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2438469.png)

![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2438471.png)

![(Z)-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2438475.png)

![N-(3-methylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2438477.png)

![N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2438479.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2438482.png)